molecular formula C15H24O2 B1209287 Curcudiol CAS No. 109028-15-1

Curcudiol

Cat. No. B1209287
M. Wt: 236.35 g/mol
InChI Key: TYUONEYWBLIYDF-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Curcudiol is a natural product found in Myrmekioderma rea, Mycale, and other organisms with data available.

Scientific Research Applications

Microbial and Chemical Transformation Studies

Curcudiol, derived from the marine sponge Didiscus oxeata, has been studied for its transformation through microbial fermentation and chemical reactions. Notably, it has been transformed into several new metabolites with varying biological activities, demonstrating its potential for antimicrobial and antimalarial applications (El Sayed et al., 2002).

Potential Against COVID-19-Associated Mucormycosis

A study explored the docking of marine sponge-derived compounds, including curcudiol, against mucormycosis, a fungal infection associated with COVID-19. Curcudiol showed promising binding affinity, suggesting its potential as a broad-spectrum agent against this condition (Pokharkar et al., 2022).

Synthetic Routes to Phenolic Sesquiterpenes

Research has been conducted on the synthesis of curcudiol through oxidative cleavage methods. This synthetic approach enhances understanding of the chemical structure and potential modifications of curcudiol for various applications (Ho et al., 1995).

Comparison with Other Curcumin Derivatives

Although curcudiol is distinct from curcumin, research on curcumin and its derivatives, like curcumol, provides context on the potential therapeutic applications of curcudiol. Studies on curcumin have explored its use in treating various diseases due to its antioxidant and anti-inflammatory properties, and similar research methodologies could be applicable to curcudiol (Yallapu et al., 2015).

properties

CAS RN

109028-15-1

Product Name

Curcudiol

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

2-[(2S)-6-hydroxy-6-methylheptan-2-yl]-5-methylphenol

InChI

InChI=1S/C15H24O2/c1-11-7-8-13(14(16)10-11)12(2)6-5-9-15(3,4)17/h7-8,10,12,16-17H,5-6,9H2,1-4H3/t12-/m0/s1

InChI Key

TYUONEYWBLIYDF-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C)CCCC(C)(C)O)O

SMILES

CC1=CC(=C(C=C1)C(C)CCCC(C)(C)O)O

Canonical SMILES

CC1=CC(=C(C=C1)C(C)CCCC(C)(C)O)O

synonyms

curcudiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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